锰钛三氧化物

描述

Synthesis Analysis

The synthesis of manganese titanium trioxide involves plasma-electrolytic deposition in aqueous electrolytes, forming oxide structures containing TiO2 and Mn2O3, Mn3O4 on titanium. The presence of manganese acetate in the electrolyte is crucial for the formation of these layers, with the manganese content depending on the formation conditions and manganese acetate concentration (Rudnev et al., 2005). Another approach involves the precipitation of manganese hydroxide on anatase or rutile particles, creating nanocrystalline titanium–manganese mixed oxides (TMMO) with varied Mn content (Kernazhitsky et al., 2010).

Molecular Structure Analysis

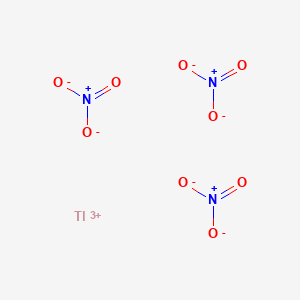

The molecular structure of manganese titanium trioxide includes TiO2, Mn2O3, and MnTiO3 phases. Characterization methods such as XRD, SEM, EDS, and XRF reveal that these mixed oxides are polydisperse materials with different phase compositions. FTIR, FT-FIR, and FT-Raman spectroscopies further characterize the defect structure and phase formation of the compounds, indicating the presence of Mn in various oxidation states within the structure (Kernazhitsky et al., 2010).

Chemical Reactions and Properties

The manganese-containing layers formed on titanium show catalytic activity in CO to CO2 oxidation reactions at 250–350 °C. This activity is attributed to the concentration and surface distribution of manganese, as well as the layers' morphology (Rudnev et al., 2005).

Physical Properties Analysis

The nanocrystalline TMMO materials exhibit significant red shifts in UV–vis absorption spectra compared to pure TiO2, indicating changes in optical properties due to the presence of manganese oxides. These shifts and the materials' photocatalytic activity under UV irradiation suggest an improvement in their optical and photocatalytic properties compared to those of pure TiO2 (Kernazhitsky et al., 2010).

Chemical Properties Analysis

The inclusion of manganese into the titanium dioxide structure alters its chemical properties, enhancing its activity in various catalytic reactions. This is evidenced by the layers' ability to catalyze CO oxidation to CO2, a process that depends on the manganese concentration and the morphological features of the layers (Rudnev et al., 2005). Furthermore, the mixed oxide's structure and phase composition significantly impact its photocatalytic activities, with the presence of manganese oxides leading to improved performance in decomposing organic dyes under UV light (Kernazhitsky et al., 2010).

科学研究应用

钛植入物的增强生物活性

研究表明,在钛表面涂覆锰-二氧化钛(Mn-TiO2)可以显著提高其生物活性。通过微弧氧化创建的这种涂层已被发现可以促进成骨细胞的粘附、增殖、分化和矿化,从而在体内增强骨与植入物的结合。这对于骨组织修复和替换植入物的成功至关重要(赵等,2020)。然而,另一项研究指出,将锰离子纳入钛氧化物层并没有对成骨细胞功能产生有益影响,这表明有必要进一步研究这种增强的最佳条件(Park et al., 2011)。

催化和环境应用

据报道,钛上含锰氧化物的结构表现出催化活性,特别是在CO转化为CO2方面。这些结构中Mn2O3和Mn3O4的存在对其催化性能至关重要,可以通过在形成过程中调整电解质组成来调节其催化性能(Rudnev et al., 2005)。此外,锰氧化物/混合相钛氧化物异质结已被研究用于其光电化学性能,为先进光催化材料的开发提供了见解(Khosravi et al., 2020)。

超级电容器和能量存储

已经研究了锰钛三氧化物的电化学性能,用于超级电容器的应用。例如,在钛二氧化物纳米纤维上原位生长锰氧化物纳米片已显示出显著提高超级电容器的电化学性能,表现出高比电容和优异稳定性(da Silva et al., 2019)。

安全和危害

When handling Manganese titanium trioxide, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation . Contact with skin, eyes, or clothing should be avoided, as well as ingestion and inhalation . Chronic exposure to dust may cause manganese pneumonitis and manganese poisoning .

未来方向

属性

IUPAC Name |

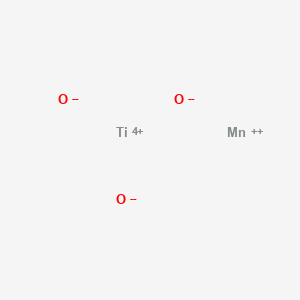

manganese(2+);oxygen(2-);titanium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.3O.Ti/q+2;3*-2;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXZOTKANSDQAHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

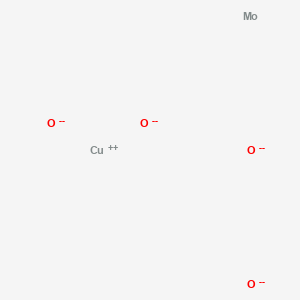

[O-2].[O-2].[O-2].[Ti+4].[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MnO3Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80923329 | |

| Record name | Manganese(II) titanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80923329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.803 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Manganese titanium trioxide | |

CAS RN |

12032-74-5 | |

| Record name | Manganese titanium oxide (MnTiO3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012032745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese titanium oxide (MnTiO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Manganese(II) titanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80923329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Manganese titanium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。